molecular formula C12H11ClN2O3S B1425008 1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283109-25-0

1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B1425008
M. Wt: 298.75 g/mol
InChI Key: DVXMEIXIYRJPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, or 1-CMBA, is a synthetic compound with a range of applications in the field of scientific research. First synthesized in 1994, 1-CMBA is a member of the benzothiazole family and has been used in a variety of laboratory experiments due to its unique properties.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Compounds related to 1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid have been synthesized and evaluated for antimicrobial activity. For instance, Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, which showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
  • Another study by Mistry and Desai (2006) developed compounds such as 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones, demonstrating antibacterial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2006).

Pharmacological Evaluation

  • In the field of pharmacology, compounds encompassing benzothiazole, such as 1-(7-chloro-6-fluorobenzothiazol-2-yl)-3,4-substituted-aryl-azetidin-2-ones, have been evaluated for various activities including anti-inflammatory, analgesic, and CNS depressant activities. This was demonstrated in a study by Gurupadayya et al. (2008) (Gurupadayya, Gopal, Padmashali, & Manohara, 2008).

Antimicrobial Study of Novel Derivatives

  • Gandhi et al. (2020) synthesized novel 1-(1,3-benzothiazol-2-yl)-3-chloro-4Hspiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives, which showed effective antimicrobial activity against various bacterial and fungal strains (Gandhi, Sethiya, Agarwal, Prajapat, & Agarwal, 2020).

properties

IUPAC Name

1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c1-18-8-3-2-7(13)10-9(8)14-12(19-10)15-4-6(5-15)11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXMEIXIYRJPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 5
1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 6
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1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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